

Application Notes: Acridine Orange for Live-Cell Imaging

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Compound of Interest

Compound Name: *Brilliant Orange*

Cat. No.: *B13756036*

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Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye extensively used in live-cell imaging. As a nucleic acid-selective and pH-sensitive stain, AO exhibits distinct fluorescent properties depending on the cellular components it interacts with. This metachromatic characteristic makes it an invaluable tool for simultaneously visualizing different cellular compartments and assessing various cellular states, including cell viability, apoptosis, and autophagy.[1] In living cells, AO intercalates with double-stranded DNA (dsDNA), emitting a green fluorescence, while it accumulates in acidic organelles such as lysosomes and autophagosomes, where it forms aggregates that emit a bright red or orange fluorescence.[1][2] It also binds to single-stranded RNA, resulting in red fluorescence.[1][3]

Mechanism of Action

Acridine Orange is a cationic dye that can freely pass through the plasma membrane of live cells.[3][4] In the neutral pH environment of the cytoplasm and nucleus, it intercalates into the double helix of DNA, resulting in a monomeric form that fluoresces green upon excitation with blue light.[5][6] However, in acidic compartments like lysosomes and autolysosomes, AO becomes protonated and trapped.[1][4] This leads to a high concentration of the dye, causing it to form aggregates that exhibit a red-shifted fluorescence, appearing orange to red.[1][6] This property allows for the ratiometric analysis of cellular processes involving acidic vesicular organelles (AVOs).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of Acridine Orange in live-cell imaging applications.

Table 1: Spectral Properties of Acridine Orange

Target Molecule/Organelle	Binding Mechanism	Excitation (nm)	Emission (nm)	Observed Color
Double-stranded DNA (dsDNA)	Intercalation	~502	~525	Green
Single-stranded DNA (ssDNA) / RNA	Electrostatic interactions, stacking	~460	~650	Red
Acidic Vesicular Organelles (e.g., lysosomes, autophagosomes)	Protonation and aggregation	~460-500	~640-650	Red/Orange

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

Table 2: Recommended Staining Conditions for Acridine Orange

Application	Cell Type	Acridine Orange Concentration	Incubation Time
General Live-Cell Staining	Various	0.5 - 5 μ M	15 - 30 minutes
Staining Acidic Vesicular Organelles (AVOs)	Various	1 - 5 μ M	15 - 30 minutes
Cell Viability Assay (with Propidium Iodide)	Various	5 μ g/mL (with 25 μ g/mL PI)	5 minutes
Cell Cycle Analysis (Flow Cytometry)	Various	20 μ g/mL	1 minute

Concentrations and incubation times may require optimization depending on the specific cell line and experimental conditions.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Here we provide detailed protocols for key applications of Acridine Orange in live-cell imaging.

Protocol 1: General Staining of Live Cells and Visualization of Acidic Vesicular Organelles (AVOs)

This protocol describes the basic method for staining live adherent or suspension cells with Acridine Orange to visualize the nucleus, cytoplasm, and AVOs.

Materials:

- Acridine Orange (powder or stock solution)
- Phosphate-Buffered Saline (PBS), sterile
- Complete cell culture medium
- Live-cell imaging dish or plate

- Fluorescence microscope with appropriate filter sets (blue and green excitation)

Procedure:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Acridine Orange in sterile PBS. Protect the stock solution from light and store it at 4°C for up to 6 months.^[2]
- Cell Seeding: Culture cells to the desired confluency on a live-cell imaging dish or plate.
- Working Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 μ M. The optimal concentration should be determined empirically for each cell type.^[1]
- Staining:
 - Remove the existing culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.^{[1][2]}
- Washing:
 - Remove the staining solution.
 - Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.^[2]
- Imaging:
 - Add fresh, pre-warmed PBS or culture medium to the cells.
 - Immediately visualize the cells using a fluorescence microscope.
 - Use a blue excitation filter (e.g., ~488 nm) to observe the green fluorescence of the nucleus and cytoplasm.

- Use a green excitation filter (e.g., ~540-550 nm) to visualize the red/orange fluorescence of the AVOs.[\[1\]](#)

Protocol 2: Live/Dead Cell Viability Assay using Acridine Orange and Propidium Iodide (AO/PI)

This dual-staining protocol allows for the differentiation of live, apoptotic, and necrotic cells. Live cells will appear uniformly green. Early apoptotic cells will show green nuclei with condensed or fragmented chromatin. Late apoptotic and necrotic cells will stain orange or red due to the loss of membrane integrity, which allows propidium iodide to enter and stain the nucleus.

Materials:

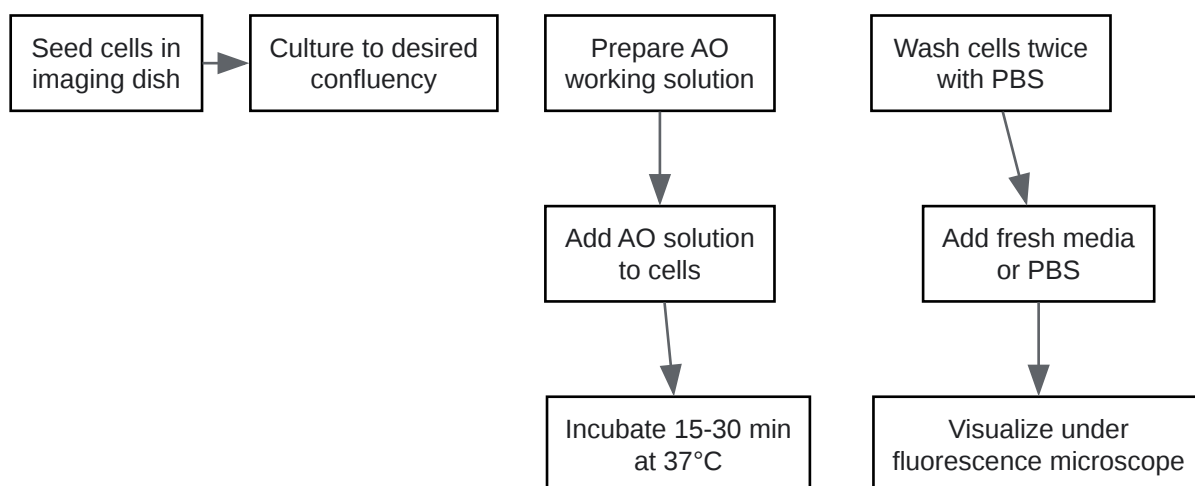
- Acridine Orange/Propidium Iodide (AO/PI) staining solution (can be prepared or purchased)
- Cell suspension
- Microcentrifuge tubes
- Fluorescence microscope with appropriate filter sets

Procedure:

- Staining Solution Preparation (if not using a pre-mixed solution): Prepare a solution containing 10 µg/mL AO and 50 µg/mL PI in PBS.
- Cell Staining:
 - Pipette 10 µL of your cell sample into a microcentrifuge tube.
 - Add 10 µL of the premixed AO/PI solution and mix well. This results in a final concentration of 5 µg/mL AO and 25 µg/mL PI.[\[7\]](#)
 - Incubate for 5 minutes at room temperature, protected from light.[\[7\]](#)
- Analysis:
 - Gently mix the stained cell suspension.

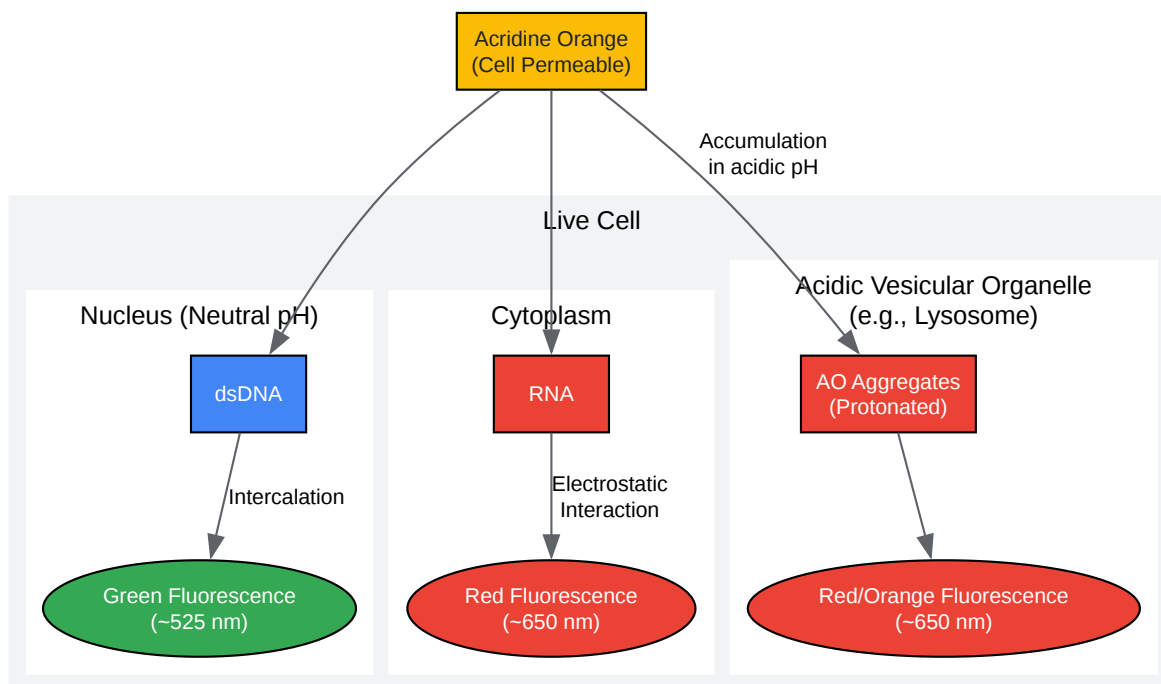
- Pipette 10 μ L of the stained cells onto a slide and cover with a coverslip, or use a cell counting plate.
- Visualize immediately using a fluorescence microscope. Live cells will have green nuclei, while dead cells will have red/orange nuclei.

Diagrams



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Caption: Workflow for staining live cells with Acridine Orange.



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Caption: Mechanism of Acridine Orange fluorescence in live cells.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. Acridine Orange Staining Solution (ab270791) | Abcam [abcam.com]

- 5. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 6. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rwdstco.com [rwdstco.com]
- 8. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
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